N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide
Description
N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonamide group linked to a 4-aminocyclohexyl moiety. The 4-aminocyclohexyl group introduces a cycloaliphatic amine, which contrasts with aromatic amines (e.g., 4-aminophenyl) commonly seen in related sulfonamides. This structural feature may enhance solubility in polar organic solvents and influence steric or electronic interactions in biological systems .
Properties
Molecular Formula |
C12H17N3O4S |
|---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-(4-aminocyclohexyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H17N3O4S/c13-9-5-7-10(8-6-9)14-20(18,19)12-4-2-1-3-11(12)15(16)17/h1-4,9-10,14H,5-8,13H2 |
InChI Key |
VRDNQBUFINZSTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, particularly the nitration and sulfonation processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The amino group on the cyclohexyl ring can be oxidized to form corresponding oximes or nitroso derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: Formation of N-(4-Aminocyclohexyl)-2-aminobenzene-1-sulfonamide.
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of oximes or nitroso derivatives.
Scientific Research Applications
N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of dyes and pigments, as well as in the production of agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Protein Binding: It can interact with proteins, altering their structure and function, which can lead to various biological effects.
Signal Transduction Pathways: The compound may influence cellular signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Key Compounds for Comparison:
N-(4-Aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide (CID 3852344) Structure: Features a 4-aminophenyl group (aromatic amine) and a 5-nitro-2-methylbenzenesulfonamide. Key Differences: The aromatic amine (vs. The 5-nitro group (vs. 2-nitro) alters electronic distribution and hydrogen-bonding capacity .
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide Structure: Contains a 4-methoxybenzyl group, introducing electron-donating methoxy substituents. Key Differences: Methoxy groups enhance solubility in non-polar solvents compared to the amino group.
Fluorinated Sulfonamide Derivatives (e.g., Compound 14 in ) Structure: Fluorinated alkyl chains and complex silyl ether linkages. Key Differences: Fluorination drastically increases lipophilicity and metabolic stability, whereas the 4-aminocyclohexyl group prioritizes hydrogen bonding and rigidity .
Physicochemical Properties
Challenges and Limitations
- Steric Effects : The cyclohexyl group in the target compound may hinder binding to flat enzymatic pockets compared to planar aromatic amines.
- Synthesis Complexity: Introducing the trans-4-aminocyclohexyl group requires precise stereochemical control, unlike simpler aryl amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
